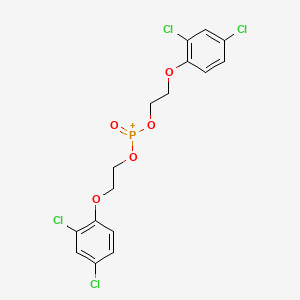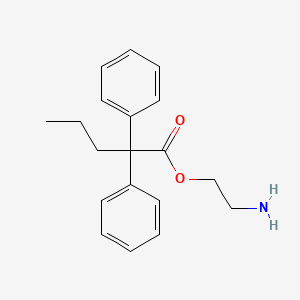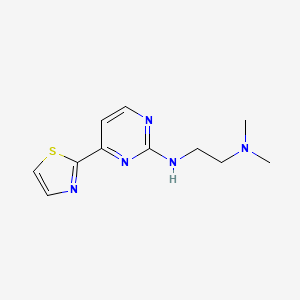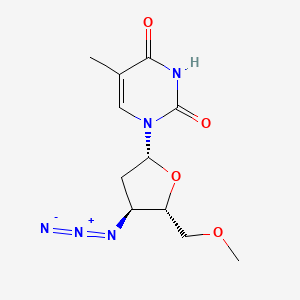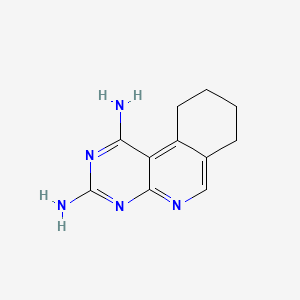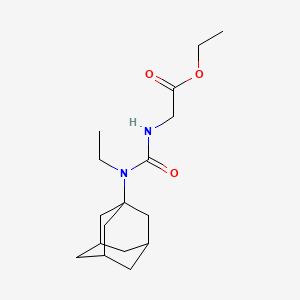
Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate is a synthetic organic compound with the molecular formula C17H28N2O3 It is characterized by the presence of an adamantyl group, which is a bulky, diamond-like structure, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate typically involves multiple steps:
-
Formation of the Adamantyl Amine Intermediate: : The process begins with the preparation of 1-adamantylamine. This can be achieved by the reduction of 1-adamantyl nitrile using hydrogen gas in the presence of a palladium catalyst.
-
Carbamoylation: : The adamantylamine is then reacted with ethyl chloroformate to form the corresponding carbamate. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
-
Amidation: : The carbamate intermediate is further reacted with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. This step forms the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl (((1-adamantyl(ethyl)amino)carbonyl)amino)acetate can undergo oxidation reactions, particularly at the adamantyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can target the ester group, converting it into an alcohol.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters with different
Properties
CAS No. |
33205-91-3 |
|---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 2-[[1-adamantyl(ethyl)carbamoyl]amino]acetate |
InChI |
InChI=1S/C17H28N2O3/c1-3-19(16(21)18-11-15(20)22-4-2)17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,3-11H2,1-2H3,(H,18,21) |
InChI Key |
PFWGQQSIJBNTDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)NCC(=O)OCC)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


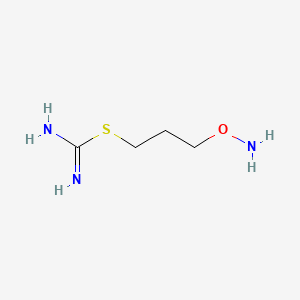

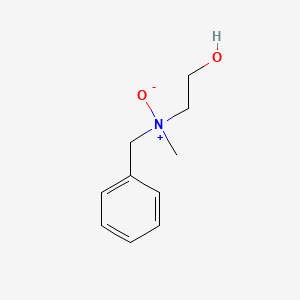
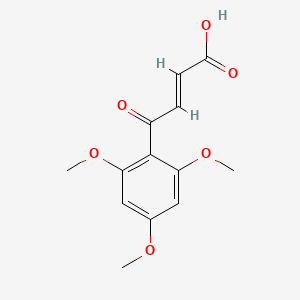
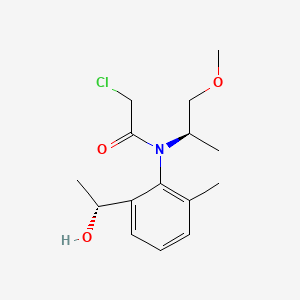

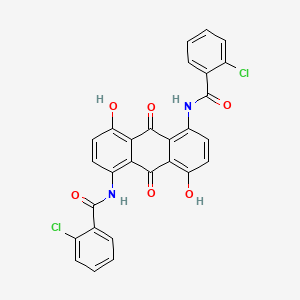
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
